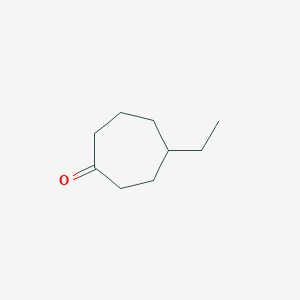
4-Ethylcycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylcycloheptan-1-one is a chemical compound with the CAS Number: 134390-78-6 . It has a molecular weight of 140.23 and is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 4-Ethylcycloheptan-1-one is 1S/C9H16O/c1-2-8-4-3-5-9(10)7-6-8/h8H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Tools like VESTA can be used to visualize the 3D structure of the molecule.
Physical And Chemical Properties Analysis
4-Ethylcycloheptan-1-one is a liquid with a molecular weight of 140.23 . It is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Ethylene Inhibition and Fruit Ripening
Research on ethylene perception inhibitors, such as 1-Methylcyclopropene (1-MCP), highlights the compound's significant impact on delaying ripening and senescence in fruits and vegetables. This has commercial applications in improving the maintenance of product quality during storage. Such studies also provide a basis for exploring the role of ethylene in biological processes, offering potential insights into how compounds like 4-Ethylcycloheptan-1-one might be used in related contexts (Watkins, 2006).
Asymmetric Synthesis
Research on asymmetric synthesis, such as the hydrovinylation of 1-vinylcycloalkenes, demonstrates the significance of regio- and stereoselectivity in chemical reactions. This has implications for the synthesis of complex organic molecules, potentially including 4-Ethylcycloheptan-1-one, and highlights the importance of catalysts in achieving desired outcomes (Page & RajanBabu, 2012).
Ethylene Tetramerisation
The study of ethylene tetramerisation to produce 1-octene showcases the intricacies of catalyst behavior and the mechanistic pathways in producing industrially significant alkenes. Understanding these processes may offer insights into the reactivity and potential applications of 4-Ethylcycloheptan-1-one in synthesizing bioactive or structurally complex molecules (Overett et al., 2005).
Antimicrobial Activities
The synthesis of novel compounds from precursor molecules such as caffeine to create active silver complexes has demonstrated antimicrobial activity against resistant pathogens. This suggests a potential area of research for 4-Ethylcycloheptan-1-one in synthesizing new molecules with biological activities (Kascatan-Nebioglu et al., 2006).
Cold Storage and Postharvest Quality
The application of 1-MCP to various fruits, such as avocados, has shown to effectively delay ripening and improve postharvest quality by inhibiting ethylene's effects. This area of research may be relevant to exploring the effects of 4-Ethylcycloheptan-1-one on agricultural produce (Hershkovitz et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethylcycloheptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-8-4-3-5-9(10)7-6-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURXRTNJIITRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylcycloheptan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)
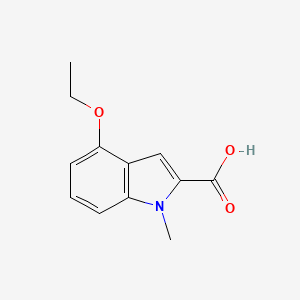
![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)
![7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2477599.png)
![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)
![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(4-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2477602.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)
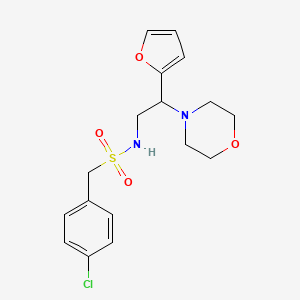
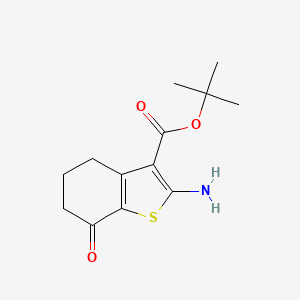
![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)
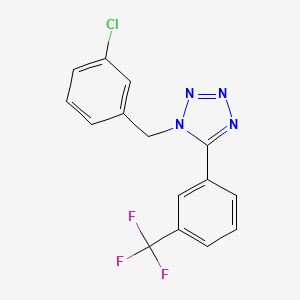
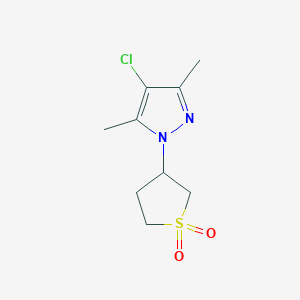
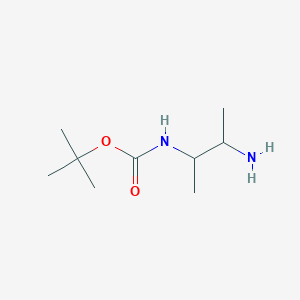
![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)